molecular formula C16H11ClN4O2S B14929132 Methyl 2-(2-chlorophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Methyl 2-(2-chlorophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Cat. No.: B14929132
M. Wt: 358.8 g/mol
InChI Key: LOVYPRPUEPOUCS-UHFFFAOYSA-N
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Description

Methyl 2-(2-chlorophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a thieno ring fused with a triazolo and pyrimidine ring system. The presence of a chlorophenyl group and a carboxylate ester adds to its chemical diversity, making it a compound of interest in various scientific fields.

Preparation Methods

The synthesis of Methyl 2-(2-chlorophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate thieno and triazolo precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-(2-chlorophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinase 2 (CDK2), by binding to their active sites . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells . The molecular pathways involved include the modulation of signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Methyl 2-(2-chlorophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H11ClN4O2S

Molecular Weight

358.8 g/mol

IUPAC Name

methyl 4-(2-chlorophenyl)-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C16H11ClN4O2S/c1-8-11-14-19-13(9-5-3-4-6-10(9)17)20-21(14)7-18-15(11)24-12(8)16(22)23-2/h3-7H,1-2H3

InChI Key

LOVYPRPUEPOUCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=CC=C4Cl)C(=O)OC

Origin of Product

United States

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